(4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone
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Overview
Description
(4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone is a chemical compound with the molecular formula C15H15F2NO and a molecular weight of 263288 This compound features a 2,6-difluorophenyl ring attached to a cyclopropylidenepiperidine ring via a methanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone typically involves the following steps:
Formation of the Cyclopropylidenepiperidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopropylidenepiperidine ring.
Attachment of the 2,6-Difluorophenyl Group: The 2,6-difluorophenyl group is introduced through a substitution reaction, where the appropriate 2,6-difluorophenyl precursor reacts with the cyclopropylidenepiperidine intermediate.
Formation of the Methanone Linker: The final step involves the formation of the methanone linker, connecting the 2,6-difluorophenyl group to the cyclopropylidenepiperidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Involves the sequential addition of reactants and catalysts in a controlled environment.
Continuous Flow Processing: Utilizes continuous flow reactors to maintain a steady production rate and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce ketones or carboxylic acids.
Reduction: May yield alcohols or amines.
Substitution: Can result in various substituted derivatives with different functional groups.
Scientific Research Applications
(4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone: shares structural similarities with other compounds containing the 2,6-difluorophenyl-methanone-piperidine framework.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds feature a piperidine ring and have been studied for their anti-inflammatory properties.
Piperidine Derivatives: Various piperidine derivatives have been synthesized and evaluated for their pharmacological activities.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the cyclopropylidenepiperidine ring and the 2,6-difluorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4-cyclopropylidenepiperidin-1-yl)-(2,6-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO/c16-12-2-1-3-13(17)14(12)15(19)18-8-6-11(7-9-18)10-4-5-10/h1-3H,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMCXBZSPPEJHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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